molecular formula C24H16N4 B2785539 TD52

TD52

Cat. No.: B2785539
M. Wt: 360.4 g/mol
InChI Key: SCUPZFSEJFWQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

TD52 is synthesized as an Erlotinib derivative. . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that this compound is available in various forms, including dihydrochloride, and can be prepared in solution or solid form .

Biological Activity

TD52 is a derivative of Erlotinib and has emerged as a significant compound in cancer research due to its role as a potent inhibitor of protein phosphatase 2A (CIP2A). This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

This compound primarily functions by inhibiting CIP2A, a protein that plays a crucial role in regulating cell survival and proliferation. By downregulating CIP2A, this compound enhances apoptosis (programmed cell death) in cancer cells, which is vital for controlling tumor growth. The compound is also known to interfere with the Elk-1 transcription factor, further contributing to its anti-cancer effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-Cancer Effects : this compound has shown promising results in inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. Studies indicate that it exhibits a stronger pro-apoptotic effect compared to other compounds derived from Erlotinib .
  • Cell Cycle Regulation : By affecting the cell cycle, this compound may inhibit the proliferation of cancer cells. This regulation is critical for preventing uncontrolled cell division typical of cancerous growths.
  • Immunomodulatory Effects : Preliminary data suggest that this compound may also influence immune responses, potentially enhancing the effectiveness of immune-based therapies .

Case Studies and Experimental Data

Several studies have investigated the efficacy of this compound across different cancer types. Below is a summary of key findings:

StudyCancer TypeMain Findings
Hepatocellular CarcinomaThis compound significantly increased apoptosis rates compared to controls.
Lung CancerDemonstrated inhibition of tumor growth in xenograft models.
Various CancersInhibition of CIP2A correlated with reduced tumor viability across multiple cell lines.

Detailed Research Findings

  • Pro-Apoptotic Activity :
    • In hepatocellular carcinoma cells, this compound was found to enhance apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest :
    • Research indicated that this compound induces G1 phase arrest in various cancer cell lines, effectively slowing down their proliferation .
  • Synergistic Effects with Other Agents :
    • Studies suggest that combining this compound with other chemotherapeutic agents may lead to enhanced anti-tumor effects, indicating potential for combination therapy strategies .

Properties

IUPAC Name

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23/h1-2,5-16H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUPZFSEJFWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.